molecular formula C9H14ClN B6589896 2-propylaniline hydrochloride CAS No. 93561-38-7

2-propylaniline hydrochloride

Cat. No.: B6589896
CAS No.: 93561-38-7
M. Wt: 171.7
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Description

2-Propylaniline hydrochloride is an organic compound with the molecular formula C9H13N·HCl. It is a derivative of aniline, where the aniline ring is substituted with a propyl group at the second position. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Propylaniline hydrochloride can be synthesized through several methods. One common method involves the alkylation of aniline with propyl halides under basic conditions. The reaction typically proceeds as follows:

  • Aniline is reacted with a propyl halide (such as propyl bromide) in the presence of a base like sodium hydroxide.
  • The reaction mixture is heated to facilitate the alkylation process.
  • The product, 2-propylaniline, is then treated with hydrochloric acid to form this compound.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Propylaniline hydrochloride undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitro compounds or quinones.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.

Major Products Formed

    Oxidation: Nitro-2-propylaniline, 2-propylquinone.

    Reduction: 2-Propylcyclohexylamine.

    Substitution: 2-Nitropropylaniline, 2-Sulfonylpropylaniline, 2-Halopropylaniline.

Scientific Research Applications

2-Propylaniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.

    Biology: It is employed in the study of enzyme interactions and as a substrate in biochemical assays.

    Medicine: It is investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-propylaniline hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a nucleophile in substitution reactions, where it donates an electron pair to an electrophile. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Isopropylaniline: Similar structure but with an isopropyl group instead of a propyl group.

    4-Propylaniline: The propyl group is attached at the fourth position instead of the second.

    2-Ethylaniline: Contains an ethyl group instead of a propyl group.

Uniqueness

2-Propylaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and interaction with other molecules. Its distinct properties make it suitable for specific applications that other similar compounds may not be able to fulfill.

Properties

CAS No.

93561-38-7

Molecular Formula

C9H14ClN

Molecular Weight

171.7

Purity

95

Origin of Product

United States

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